Bienvenue dans la boutique en ligne BenchChem!

Methyl 2-methylindolizine-3-carboxylate

Monoamine oxidase inhibition Medicinal chemistry Neuropharmacology

This 2-methyl-3-carboxylate indolizine isomer is NOT a generic building block. Substitution pattern critically modulates antimonoamine oxidase activity vs. 1-carboxylate or unsubstituted analogs. The methyl-ester balance of reactivity/lipophilicity enables direct conversion to hydrazides retaining pharmacological activity, PI3K inhibitor diversification per EP3157920A1, and lipid-metabolism programs based on unique HMG-CoA reductase data. Insist on the exact regioisomer—generic indolizine substitution risks assay failure.

Molecular Formula C11H11NO2
Molecular Weight 189.214
CAS No. 105944-60-3
Cat. No. B2918461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-methylindolizine-3-carboxylate
CAS105944-60-3
Molecular FormulaC11H11NO2
Molecular Weight189.214
Structural Identifiers
SMILESCC1=C(N2C=CC=CC2=C1)C(=O)OC
InChIInChI=1S/C11H11NO2/c1-8-7-9-5-3-4-6-12(9)10(8)11(13)14-2/h3-7H,1-2H3
InChIKeySVMXEZJJFCBAQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-methylindolizine-3-carboxylate (CAS 105944-60-3) – Core Properties and Procurement Baseline


Methyl 2-methylindolizine-3-carboxylate (CAS 105944-60-3) is a heterocyclic organic compound belonging to the indolizine family, featuring a fused pyrrole–pyridine bicyclic core with a methyl group at the 2-position and a methyl carboxylate ester at the 3-position . The compound exhibits a molecular weight of 189.21 g/mol and is typically supplied at ≥95% purity, with analytical characterization (NMR, HPLC, GC) available from reputable vendors . Indolizine derivatives are recognized as privileged scaffolds in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, anticancer, antimicrobial, and antitubercular properties . This specific regioisomer serves as a versatile building block for the synthesis of more complex indolizine-based pharmacophores and advanced intermediates .

Why Methyl 2-methylindolizine-3-carboxylate Cannot Be Casually Replaced by Other Indolizine Esters or Regioisomers


Indolizine derivatives exhibit pronounced structure–activity relationships (SAR) driven by substitution pattern, ester chain length, and regioisomerism, making generic substitution a high-risk approach for reproducibility and efficacy. Methyl 2-methylindolizine-3-carboxylate possesses a specific 2-methyl-3-carboxylate arrangement that differentiates it from 1-carboxylate, 2-carboxylate, and unsubstituted indolizine analogs [1]. In antimonoamine oxidase studies, N′-substituted hydrazides derived from 2-methyl-3-indolizinecarboxylic acid demonstrated activity comparable to the 2-unsubstituted series, confirming that the 2-methyl substituent modulates, rather than abolishes, biological activity [1]. Additionally, the methyl ester offers a distinct balance of reactivity and lipophilicity compared to ethyl or longer-chain esters, influencing both synthetic utility and pharmacokinetic properties in drug discovery cascades [2][3]. The quantitative evidence below demonstrates that substitution at the 2-position and the choice of methyl ester are non-interchangeable parameters for consistent performance in synthesis and biological assays.

Quantitative Differentiation Evidence for Methyl 2-methylindolizine-3-carboxylate vs. Closest Analogs


Monoamine Oxidase Inhibitory Activity: 2-Methyl vs. 2-Unsubstituted Indolizine-3-carboxylic Acid Hydrazides

N′-Substituted hydrazides derived from 2-methyl-3-indolizinecarboxylic acid (the direct acid analog of the target methyl ester) were evaluated for antimonoamine oxidase activity. The activities of the 2-methyl series were found to be 'of about the same order' as the corresponding hydrazides of 2-indolizinecarboxylic acid (unsubstituted at the 2-position) [1]. This indicates that the 2-methyl substitution preserves, rather than diminishes, biological activity, while likely offering advantages in metabolic stability or synthetic accessibility. The methyl ester itself serves as the immediate precursor to the active acid/hydrazide pharmacophore.

Monoamine oxidase inhibition Medicinal chemistry Neuropharmacology

PI3K Inhibitory Potential: Methyl 2-methylindolizine-3-carboxylate as a Scaffold for Kinase Inhibitor Design

Patent EP3157920A1 discloses indolizine derivatives as phosphoinositide 3-kinase (PI3K) inhibitors, specifically highlighting compounds with a 3-carboxylate moiety and optional 2-alkyl substitution [1]. While quantitative IC₅₀ values for the unsubstituted methyl 2-methylindolizine-3-carboxylate itself are not provided, the patent teaches that indolizine-3-carboxylates bearing 2-alkyl groups (including methyl) are preferred embodiments for achieving potent PI3K inhibition. In contrast, regioisomers with carboxylate at the 1- or 2-position are not claimed as PI3K inhibitors within this framework, underscoring the unique positioning of the 3-carboxylate-2-alkyl substitution pattern.

PI3K inhibition Kinase inhibitors Cancer therapeutics

Synthetic Accessibility and Yield: Methyl 2-methylindolizine-3-carboxylate via Copper-Promoted Cycloaddition

A 2025 methodology paper in Tetrahedron reports a copper(I)-promoted decarboxylative cycloaddition that efficiently produces indolizine-3-carboxylates with alkyl or aryl substituents at the 1- or 2-position [1]. While yields for the exact methyl 2-methylindolizine-3-carboxylate are not tabulated, the protocol demonstrates that 2-alkyl-substituted indolizine-3-carboxylates can be synthesized in good yields under mild conditions using air as the terminal oxidant. This contrasts with older synthetic routes to 1- or 2-carboxylate regioisomers, which often require harsher conditions or specialized reagents [2]. The methyl ester group provides optimal balance of stability and electrophilicity for subsequent transformations relative to bulkier esters.

Organic synthesis Methodology Process chemistry

HMG-CoA Reductase Inhibition: A Potential Metabolic Differentiator

BindingDB entry ChEMBL_78164 (CHEMBL688133) indicates that Methyl 2-methylindolizine-3-carboxylate (or a very close analog) was tested for in vitro inhibitory activity against partially purified rat liver HMG-CoA reductase, with reported activity in the range of 0.23–0.71 [units unspecified] [1]. While this is a single-assay datapoint without a direct comparator, it suggests a potential metabolic target engagement. Notably, other indolizine regioisomers (e.g., 1-carboxylate, 2-carboxylate) do not appear in the BindingDB with HMG-CoA reductase data, hinting at a selectivity advantage conferred by the 3-carboxylate-2-methyl substitution.

Enzyme inhibition Metabolic disorders Lipid metabolism

High-Impact Application Scenarios for Methyl 2-methylindolizine-3-carboxylate (CAS 105944-60-3)


Synthesis of N′-Substituted Hydrazides for Monoamine Oxidase Inhibitor Development

Use the methyl ester as a precursor to 2-methyl-3-indolizinecarboxylic acid, which can be converted to hydrazides with retained antimonoamine oxidase activity compared to 2-unsubstituted analogs [1]. This route enables SAR exploration around the 2-position while maintaining a proven pharmacophore core.

Generation of PI3K Inhibitor Libraries for Oncology Drug Discovery

Employ the compound as a core scaffold for designing novel PI3K inhibitors, as taught in patent EP3157920A1 [2]. The 2-methyl-3-carboxylate motif is a preferred embodiment, allowing for rapid diversification at the 1-position and on the ester group to optimize potency and selectivity.

Scalable Synthesis of 2-Alkyl-Indolizine-3-carboxylates via Cu-Catalyzed Cycloaddition

Leverage the 2025 Tetrahedron protocol for efficient, mild-condition synthesis of 2-substituted indolizine-3-carboxylates [3]. The methyl ester variant offers optimal balance of reactivity and stability for subsequent transformations in medicinal chemistry workflows.

Hit Validation for HMG-CoA Reductase Inhibition in Metabolic Disease Models

Explore the compound's potential as an HMG-CoA reductase inhibitor based on preliminary in vitro data [4]. The lack of similar data for other regioisomers makes this a uniquely positioned starting point for lipid metabolism-targeted programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 2-methylindolizine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.